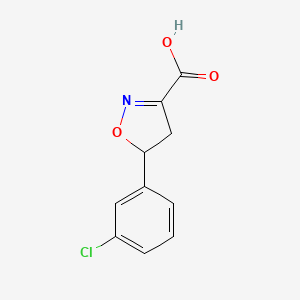

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPXHIMKUIIRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 3-chlorobenzonitrile oxide with an appropriate alkene under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: Oxazole derivatives.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: Chlorine Substitution

Electron-Donating vs. Electron-Withdrawing Groups

- 3-Methoxyphenyl (3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic Acid) : Methoxy groups introduce hydrogen-bond acceptor capacity, which could enhance solubility in polar solvents but reduce metabolic stability due to susceptibility to demethylation .

Functional Group Modifications on the Dihydroisoxazole Core

Carboxylic Acid Derivatives

- Amide Formation : The target compound’s amide derivative, N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide (), demonstrates enhanced bioavailability through reduced ionization at physiological pH, a critical factor in central nervous system (CNS) drug design .

- Amino Acid Conjugates: (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid () integrates an amino acid side chain, enabling zwitterionic behavior and improved water solubility, which is advantageous for oral administration .

Methyl and Indolylmethyl Substituents

- 5-Methyl-5-(3-Indolylmethyl) Derivative : This compound () incorporates a bulky indole moiety, which may enhance binding to aromatic residues in enzymes or receptors. However, the increased steric bulk could reduce membrane permeability .

Biological Activity

5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique isoxazole ring structure that contributes to its interaction with various biological targets, making it a subject of interest for drug development and therapeutic applications.

- Molecular Formula: C₁₀H₈ClNO₃

- Molecular Weight: Approximately 227.63 g/mol

- Structure: The compound consists of a chlorophenyl group attached to an isoxazole ring, with a carboxylic acid functional group that enhances its reactivity and biological activity.

The biological activity of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is primarily attributed to its ability to interact with specific proteins and enzymes involved in various metabolic pathways. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced production of inflammatory mediators like PGE2 .

- Cell Signaling Modulation: It affects critical signaling pathways, including the MAPK and NF-κB pathways, which are essential for regulating inflammation and immune responses .

Biological Activities

Research indicates that 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid exhibits several notable biological activities:

- Anti-inflammatory Properties:

-

Antimicrobial Activity:

- The compound has shown efficacy against resistant strains of Mycobacterium tuberculosis, indicating potential as an antitubercular agent.

- Molecular docking studies suggest that it may interact with proteins involved in bacterial cell wall synthesis, contributing to its antibacterial properties.

-

Potential for Drug Development:

- Given its unique structure and biological activity, this compound serves as a promising lead for developing new pharmaceuticals targeting inflammatory diseases and infections caused by resistant bacteria.

Case Studies

Several studies have evaluated the efficacy of 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid:

- Study on Anti-inflammatory Effects: A study published in PLoS ONE reported that this compound effectively inhibited the nuclear translocation of NF-κB and reduced cytokine levels in macrophages, highlighting its potential for treating inflammatory conditions .

- Antimycobacterial Activity: Research indicated that derivatives of this compound could inhibit the growth of drug-resistant Mycobacterium tuberculosis strains, suggesting its utility in tuberculosis therapy.

Comparative Analysis with Related Compounds

The following table compares 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid with structurally similar compounds regarding their molecular formula and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid | C₁₀H₈ClNO₃ | Anti-inflammatory and antimicrobial activity |

| 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid | C₁₀H₈ClNO₃ | Similar structure; potential variations in activity |

| 3-(3-Chlorophenyl)-5-nitro-4,5-dihydroisoxazole | C₉H₇ClN₂O₃ | Nitro group substitution; different bioactivity |

Q & A

Q. How can metabolic pathways and toxicity be evaluated preclinically?

- Methodological Answer : Use liver microsomes or hepatocyte assays to identify Phase I/II metabolites (e.g., glucuronidation of the carboxylic acid). Toxicity screening includes Ames test (mutagenicity), hERG inhibition (cardiotoxicity), and acute toxicity in rodents. highlights hazards (H302: oral toxicity), necessitating PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.